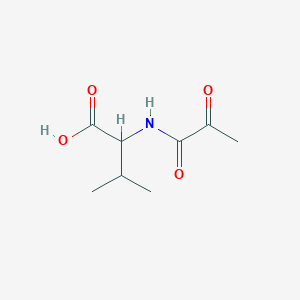![molecular formula C29H29NO2S B14178493 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine CAS No. 876889-25-7](/img/structure/B14178493.png)
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group, a naphthalene moiety, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonylation of benzene using benzenesulfonyl chloride in the presence of a base such as pyridine.
Naphthalene attachment: The naphthalene moiety is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with the benzenesulfonyl intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Phenylethyl group addition: The phenylethyl group is added via a Grignard reaction, where phenylethyl magnesium bromide reacts with the naphthalene-benzenesulfonyl intermediate.
Piperidine ring formation: The final step involves the cyclization of the intermediate with piperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes, resulting in changes in protein synthesis.
Comparaison Avec Des Composés Similaires
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Propriétés
Numéro CAS |
876889-25-7 |
|---|---|
Formule moléculaire |
C29H29NO2S |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
1-[2-(benzenesulfonyl)-1-naphthalen-1-yl-2-phenylethyl]piperidine |
InChI |
InChI=1S/C29H29NO2S/c31-33(32,25-17-6-2-7-18-25)29(24-14-4-1-5-15-24)28(30-21-10-3-11-22-30)27-20-12-16-23-13-8-9-19-26(23)27/h1-2,4-9,12-20,28-29H,3,10-11,21-22H2 |
Clé InChI |
ZVOPOICNXFZVDU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


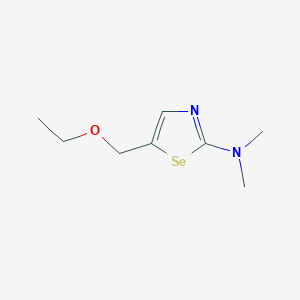
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
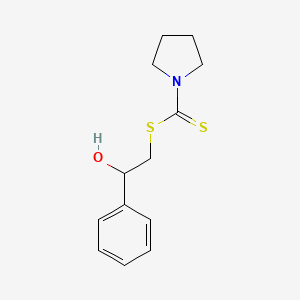

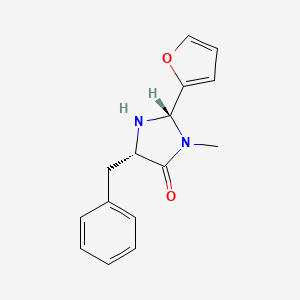
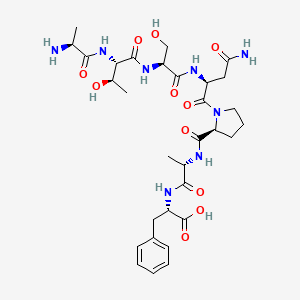
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
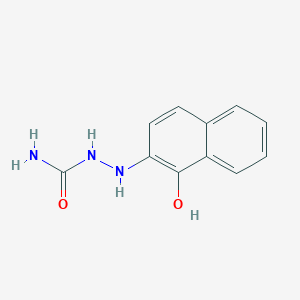
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
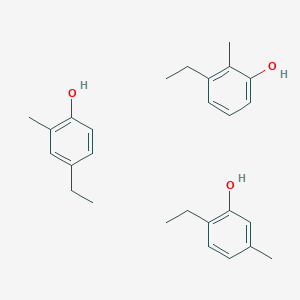
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
